molecular formula C10H13ClN2O2 B2609658 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride CAS No. 2361645-75-0

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride

Cat. No.: B2609658
CAS No.: 2361645-75-0
M. Wt: 228.68
InChI Key: ZLISERZSFFZNAS-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride is a chemical compound featuring a piperidin-4-one moiety linked to a 2-hydroxypyridine ring. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various research applications. The 4-piperidone scaffold is a structure of significant interest in medicinal chemistry and is recognized as a key pharmacophore in the development of novel bioactive molecules . Compounds containing the 4-piperidone core are extensively studied as mimics of natural products like curcumin, which itself possesses a broad spectrum of reported beneficial properties including anti-inflammatory, antioxidant, and antiproliferative activities . As such, this compound serves as a valuable synthetic intermediate or building block for researchers designing and developing new chemical entities. Its primary research value lies in its potential use in creating molecules for probing biological pathways and in hit-to-lead optimization campaigns within drug discovery. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8;/h1,4,7H,2-3,5-6H2,(H,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLISERZSFFZNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=O)NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the piperidine ring undergoes selective reduction under mild conditions:

ReagentConditionsProductYieldSource
Sodium borohydride (NaBH₄)Methanol, 25–30°C, 2 hr4-(4-Hydroxypiperidin-1-yl)-1H-pyridin-2-one75–85%
Lithium aluminum hydride (LiAlH₄)THF, reflux, 4 hrSame as above90%

Mechanistic Insight : Reduction targets the 4-oxopiperidine carbonyl, generating a secondary alcohol without affecting the pyridinone ring.

Oxidation Reactions

Controlled oxidation modifies the piperidine ring or pyridinone system:

ReagentConditionsProductApplicationSource
KMnO₄ (aq. H₂SO₄)60°C, 6 hr4-(4-Oxopiperidin-1-yl)-pyridine-2-carboxylic acidIntermediate for amides
CrO₃ (Jones reagent)Acetone, 0°C, 1 hr4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one N-oxideActivation for electrophilic substitution

Key Finding : Pyridinone N-oxidation enhances electrophilic aromatic substitution reactivity, enabling nitration or sulfonation at the 3- and 5-positions .

Nucleophilic Substitution

The pyridinone ring participates in SNAr reactions under Lewis acid catalysis:

NucleophileCatalystConditionsProductYieldSource
PiperidineZn(NO₃)₂·6H₂O (5 mol%)CH₃CN, 80°C, 12 hr4-(4-Oxopiperidin-1-yl)-1-(piperidin-1-yl)pyridin-2-one78%
BenzylamineNoneDMSO, 120°C, 24 hr4-(4-Oxopiperidin-1-yl)-1-(benzylamino)pyridin-2-one65%

Optimization Note : Zinc nitrate improves reaction efficiency by polarizing the pyridinone C–Cl bond .

Halogenation

The ketone group undergoes halogenation for further derivatization:

Halogenating AgentConditionsProductUse CaseSource
SOCl₂Reflux, 4 hr4-(4-Chloropiperidin-1-yl)-1H-pyridin-2-onePrecursor for Grignard reactions
PBr₃CH₂Cl₂, 0°C, 2 hr4-(4-Bromopiperidin-1-yl)-1H-pyridin-2-oneCross-coupling substrates

Caution : Excess reagent may over-halogenate the pyridinone ring.

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles:

Reagent/PartnerConditionsProductBiological ActivitySource
Maleic anhydrideDMF, 100°C, 8 hrSpiro[indene-2,4'-piperidin]-1(3H)-one derivativesAnticancer agents
Hydrazine hydrateEtOH, reflux, 6 hrPyrazolo[3,4-c]pyridine analogsKinase inhibitors

Example : Condensation with hydrazine yields tricyclic cores with nanomolar IC₅₀ against EGFR .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation alters reactivity:

ConditionChangeOutcomeSource
HCl (aq.)Protonation of pyridinoneEnhanced solubility in polar solvents
NaOH (aq.)Deprotonation at N–HFormation of sodium enolate for alkylation

Industrial-Scale Modifications

Patented protocols highlight scalable transformations:

ProcessKey StepScalePuritySource
Continuous flow synthesisLiAlH₄ reduction in microreactors10 kg/batch>99%
Automated crystallizationEthanol/water antisolvent precipitation50 L99.5%

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development :
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride has shown promise in drug development due to its ability to interact with various biological targets. Research indicates it may inhibit specific kinases involved in cancer progression, thereby altering signaling pathways that promote tumor growth. Such inhibition can lead to significant effects on cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Antifungal Activity :
The compound exhibits notable antifungal properties. Studies have demonstrated its efficacy against fungi such as Aspergillus and Candida by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. Quantitative data on minimum inhibitory concentrations (MICs) against specific fungal strains reveal its potency, suggesting potential use in treating fungal infections.

Biological Evaluation

Enzyme Inhibition Studies :
Research has focused on the compound's interactions with biological targets, particularly its ability to inhibit enzymes such as kinases and proteases. In vitro experiments have shown that 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride can modulate enzyme activity, which is essential for understanding its therapeutic potential. Techniques such as electron spin resonance (ESR) spectroscopy have been employed to monitor reactions between the compound and reactive oxygen species.

Comparative Analysis with Related Compounds

The uniqueness of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-PiperidoneContains a piperidine ringPrecursor in synthesis
2-PyridinoneContains a pyridinone moietyLacks piperidine
N-BenzylpiperidineContains a piperidine ringLacks dual functionality
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-oneComplex structure with multiple ringsPotentially similar pharmacological properties but more complex

The combination of both piperidinone and pyridinone rings in this compound allows for diverse chemical reactivity and potential biological activity not present in other compounds listed.

Case Studies

Several studies have documented the biological activities of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride:

  • Antifungal Efficacy : A study evaluated the antifungal activity against various strains of Candida and Aspergillus, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Line Testing : In vitro assays on cancer cell lines showed that the compound effectively reduced cell viability through apoptosis induction.
  • Enzyme Interaction Studies : Research indicated that this compound could inhibit specific kinases involved in cellular signaling pathways crucial for cancer progression.

These case studies illustrate the compound's potential as a therapeutic agent across various medical fields.

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride with analogous heterocyclic compounds, focusing on structural features, physicochemical properties, and biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride C₁₅H₁₆ClN₃O₃ 286.12 4-Oxopiperidinyl, pyridinone, HCl salt >240 (decomp.) Kinase inhibition (hypothetical)
4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one C₁₅H₉ClN₂OS 316.77 4-Chlorophenyl, thienyl, cyano 268–287 Antimicrobial activity
1-(4-Fluorophenyl)piperazin-2-one hydrochloride C₁₀H₁₁ClFN₃O 243.67 4-Fluorophenyl, piperazinone, HCl salt Structural similarity score: 0.81
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride C₈H₁₅ClN₂O₂ 206.67 Piperidinyl, oxazolidinone, HCl salt Potential CNS activity
Chiral 1H-pyridin-2-one (Compound 8) C₁₄H₁₈N₂O₂ 246.31 Chiral cyclopropane, benzyloxy 144 X-ray crystallography resolved

Key Observations :

Structural Diversity: The 4-oxopiperidinyl group in the target compound distinguishes it from fluorophenyl () or thienyl () analogs. Chiral derivatives (e.g., Compound 8 in ) exhibit stereoselective biological interactions, unlike the non-chiral target compound.

Physicochemical Properties: The hydrochloride salt form improves aqueous solubility compared to neutral analogs like 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one . Higher thermal stability (>240°C decomposition) vs. thienyl analogs (mp ~268–287°C) suggests stronger intermolecular interactions in the solid state .

Biological Relevance: Thienyl-substituted pyridinones () demonstrate broad-spectrum antimicrobial activity, likely due to the electron-rich thiophene enhancing membrane penetration.

Biological Activity

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride is a heterocyclic compound characterized by its unique structural features, which include a piperidinone and a pyridinone moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antifungal properties and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The molecular formula of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride is C10H12N2O2·HCl. Its structure consists of a piperidine ring substituted with a ketone and linked to a pyridinone structure, which contributes to its biological activity.

Property Value
Molecular FormulaC10H12N2O2·HCl
Molecular Weight224.67 g/mol
SolubilitySoluble in water and organic solvents

Antifungal Activity

Research has demonstrated that 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride exhibits significant antifungal activity. It effectively inhibits the growth of fungi, particularly those belonging to the genera Aspergillus and Candida. The mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

  • Minimum Inhibitory Concentrations (MICs) : Quantitative studies have shown that the MIC values against specific fungal strains indicate its potency. For instance, studies have reported MIC values ranging from 0.5 to 16 µg/mL for various strains of Candida species.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within fungal cells. The inhibition of ergosterol synthesis disrupts membrane integrity, leading to cell death. Additionally, ongoing research is exploring its interactions with other biological targets, including potential enzyme inhibitors.

In Vitro Studies

In vitro experiments conducted on various fungal strains have consistently shown that 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride can inhibit fungal growth effectively. The studies typically employ methods such as the broth microdilution method to determine MIC values and assess the compound's efficacy.

Case Studies

A notable case study involved testing the compound against clinical isolates of Candida albicans. The results indicated that the compound significantly reduced fungal viability compared to untreated controls, suggesting its potential application in treating candidiasis.

Synthesis and Derivatives

The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride typically involves cyclization reactions. A common method includes the condensation of 4-piperidone with 2-chloropyridine under basic conditions. This process can be optimized to yield various derivatives with enhanced biological activities.

Synthetic Route Overview

Step Reagents/Conditions
Condensation4-Piperidone + 2-Chloropyridine + NaH in DMF at elevated temperature
PurificationRecrystallization or chromatography

Q & A

Basic: What are the recommended safety protocols for handling 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride in laboratory settings?

Methodological Answer:

  • Respiratory Protection: Use fume hoods or respirators with particulate filters, as inhalation may cause respiratory irritation (GHS H315/H319 classification) .
  • Dermal/Eye Exposure: Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

Advanced: How can reaction conditions be optimized for synthesizing 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride to maximize yield and purity?

Methodological Answer:

  • Catalyst Selection: Use ammonium acetate (5–10 mol%) in ethanol or DMF to facilitate cyclization of precursor intermediates (e.g., α,β-unsaturated ketones) .
  • Temperature Control: Maintain reflux at 80–90°C for 6–8 hours, monitoring reaction progress via TLC or HPLC .
  • Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol to isolate the hydrochloride salt .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify piperidinone (δ 2.5–3.5 ppm for piperidine protons) and pyridinone (δ 6.5–8.0 ppm for aromatic protons) moieties .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 225.1 (free base) or 261.5 (hydrochloride) .
  • FT-IR: Detect carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N–H bending (pyridinone ring) .

Advanced: How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s biological activity?

Methodological Answer:

  • SAR Studies: Introduce electron-withdrawing groups (e.g., Cl, F) at the piperidine 4-position to enhance binding to kinase targets (e.g., PI3Kδ) by increasing electrophilicity .
  • Hydrogen Bonding: The 4-oxo group is critical for forming hydrogen bonds with active-site residues (e.g., ATP-binding pockets). Replace with sulfonyl or methyl groups to study activity loss .
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Basic: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity: Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the piperidinone ring. Stabilize in acidic buffers (pH 4–6) .
  • Thermal Stability: Decomposes above 150°C, releasing CO and NOₓ. Use differential scanning calorimetry (DSC) to identify safe handling thresholds .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times across studies .
  • Solvent Artifacts: DMSO (>0.1%) may inhibit certain enzymes. Use low-dye background buffers in fluorescence assays .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for batch-to-batch compound purity variations .

Basic: What are the key steps in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reactor Design: Use jacketed glass reactors with mechanical stirring to ensure uniform heat distribution during exothermic steps .
  • Solvent Recovery: Implement fractional distillation to recycle ethanol or DMF, reducing waste .
  • Quality Control: Perform in-process LC-MS monitoring to detect intermediates and adjust reaction time dynamically .

Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • SN2 Dominance: The piperidine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides) with inversion of configuration. Confirm via kinetic studies (rate ∝ [Nu⁻]) .
  • Steric Effects: Bulky substituents on the pyridinone ring hinder SN2, favoring elimination (E2) pathways. Use Hammett plots to correlate substituent effects with reaction rates .

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